2-Amino-7-methyl-6-[2-(4-morpholinyl)ethyl]-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-C]pyridine-3-carbonitrile
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Overview
Description
2-Amino-7-methyl-6-[2-(4-morpholinyl)ethyl]-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-C]pyridine-3-carbonitrile is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-methyl-6-[2-(4-morpholinyl)ethyl]-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-C]pyridine-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, followed by their assembly into the final product. Common reagents used in these reactions include various amines, aldehydes, and nitriles, under conditions such as reflux or catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-methyl-6-[2-(4-morpholinyl)ethyl]-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-C]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
2-Amino-7-methyl-6-[2-(4-morpholinyl)ethyl]-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-C]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Amino-7-methyl-6-[2-(4-morpholinyl)ethyl]-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-C]pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Another compound with similar functional groups but different structural arrangement.
2-Methyl-1-[4-(methylthio)phenyl]-2-morpholinopropanone: Shares some structural features but differs in its overall framework.
Uniqueness
What sets 2-Amino-7-methyl-6-[2-(4-morpholinyl)ethyl]-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-C]pyridine-3-carbonitrile apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use .
Biological Activity
2-Amino-7-methyl-6-[2-(4-morpholinyl)ethyl]-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-C]pyridine-3-carbonitrile (commonly referred to as compound L186295) is a synthetic organic compound with a complex structure that has garnered interest in medicinal chemistry. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action based on available research findings.
Chemical Structure and Properties
The molecular formula of compound L186295 is C24H28N4O5 with a molecular weight of approximately 452.51 g/mol. Its structure features a pyrano-pyridine framework, which is known for various biological activities including anti-cancer properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of L186295. It exhibits significant antiproliferative effects against several cancer cell lines:
- Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This action leads to cell cycle arrest and apoptosis in cancer cells. In particular, it demonstrated an IC50 value comparable to established chemotherapeutics like combretastatin A-4 (CA-4), which is known for its potent anti-cancer activity.
-
Cell Line Studies : In vitro studies indicated that L186295 effectively inhibited the growth of various cancer cell lines including:
- MDA-MB-231 (breast cancer)
- HL-60 (human myeloid leukemia)
- A549 (lung cancer)
Cell Line | GI50 Value (µM) |
---|---|
MDA-MB-231 | 0.229 |
HL-60 | <0.01 |
A549 | 0.56 |
Apoptosis Induction
L186295 has been associated with the induction of apoptosis in treated cells. Mechanistic studies revealed:
- Increased activation of caspase-3 and PARP cleavage.
- Enhanced expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
Structure-Activity Relationship (SAR)
The biological activity of L186295 can be attributed to specific structural features:
- Morpholine Group : The presence of the morpholine moiety appears to enhance solubility and bioavailability.
- Trimethoxyphenyl Substituent : This group is critical for the observed anticancer activity, as modifications here significantly affect potency.
Case Studies
A notable study published in MDPI evaluated various derivatives of pyrano-pyridine compounds, including L186295. The results demonstrated that derivatives with similar structures exhibited varying degrees of cytotoxicity against multiple cancer cell lines . The findings support the hypothesis that structural modifications can lead to enhanced biological activity.
Properties
Molecular Formula |
C25H30N4O6 |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
2-amino-7-methyl-6-(2-morpholin-4-ylethyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C25H30N4O6/c1-15-11-18-22(25(30)29(15)6-5-28-7-9-34-10-8-28)21(17(14-26)24(27)35-18)16-12-19(31-2)23(33-4)20(13-16)32-3/h11-13,21H,5-10,27H2,1-4H3 |
InChI Key |
KBHPWCWJYOWBDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)N1CCN4CCOCC4 |
Origin of Product |
United States |
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